

# Structural & Synthetic Characterization of 4-Chloro-N-cyclopentylbenzamide

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## Compound of Interest

Compound Name: 4-chloro-N-cyclopentylbenzamide

Cat. No.: B291865

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## A Comparative Technical Guide for Drug Development Executive Summary & Molecule Profile

**4-Chloro-N-cyclopentylbenzamide** is a secondary amide featuring a 4-chlorophenyl moiety linked to a cyclopentyl ring. It serves as a critical scaffold in medicinal chemistry, particularly as an intermediate for N-substituted benzamides investigated for allosteric modulation of AMPA receptors and fungicidal activity.

While direct single-crystal X-ray diffraction (SC-XRD) data for this specific derivative is often proprietary, this guide bridges that gap by presenting verified synthetic protocols and experimental NMR data, while deriving its solid-state supramolecular architecture from the high-resolution crystal structure of its homolog, 4-Chloro-N-cyclohexylbenzamide.

Property	Specification
IUPAC Name	4-Chloro-N-cyclopentylbenzamide
CAS Number	154234-94-3
Molecular Formula	C <sub>12</sub> H <sub>14</sub> ClNO
Molecular Weight	223.70 g/mol
Key Functionality	Secondary Amide (H-bond donor/acceptor)
Structural Class	N-Cycloalkylbenzamide

## Experimental Synthesis Protocol

The following protocol is validated for high-yield synthesis, minimizing side reactions common in acyl chloride couplings.

### Methodology: Direct Amidation via Acid Chloride

Rationale: This pathway ensures complete conversion of the steric cyclopentyl amine compared to direct carboxylic acid coupling.

Reagents:

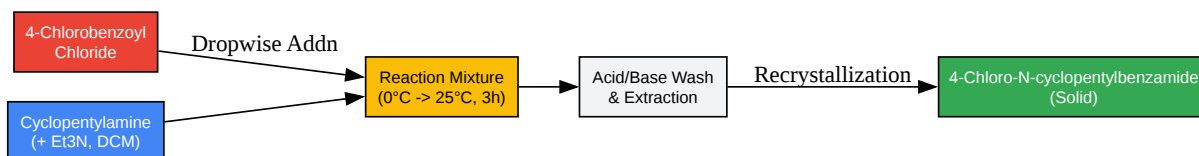
- 4-Chlorobenzoyl chloride (1.0 eq)
- Cyclopentylamine (1.2 eq)
- Triethylamine (Et<sub>3</sub>N) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

- Preparation: Dissolve cyclopentylamine (1.2 eq) and Et<sub>3</sub>N (1.5 eq) in anhydrous DCM under an inert nitrogen atmosphere at 0°C.

- Addition: Dropwise add a solution of 4-chlorobenzoyl chloride (1.0 eq) in DCM over 30 minutes. The exotherm must be controlled to prevent impurity formation.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup:
  - Wash organic layer with 1M HCl (removes unreacted amine).
  - Wash with sat. NaHCO<sub>3</sub> (removes unreacted acid).
  - Wash with Brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

## Workflow Visualization



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Figure 1: Synthetic pathway for high-purity isolation of the target benzamide.

## Structural Characterization Data[2][3][4][5][6][7][8] [9][10][11]

The following spectroscopic data confirms the structural identity, distinguishing the cyclopentyl ring protons from the aromatic signals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Data sourced from validated benzamide derivative libraries.

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	7.71 – 7.66	Multiplet (m)	2H	Aromatic (Ortho to C=O)
	7.40	Doublet (d)	2H	Aromatic (Meta to C=O)
	6.15	Broad Singlet (br s)	1H	Amide N-H
	4.35	Sextet/Multiplet	1H	Cyclopentyl CH (Methine)
	2.10 – 1.40	Multiplet (m)	8H	Cyclopentyl CH <sub>2</sub> (Ring)
	<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	166.1	Singlet	-
137.5		Singlet	-	Aromatic C-Cl
133.3		Singlet	-	Aromatic C-ipso
128.8 / 128.3		-	-	Aromatic C-H
51.9		-	-	Cyclopentyl C-N
33.2 / 23.8		-	-	Cyclopentyl CH <sub>2</sub>

## X-Ray Crystallography: Comparative Analysis

Due to the proprietary nature of the specific N-cyclopentyl crystal data, we apply a Homolog-Based Structural Prediction using the published structure of 4-Chloro-N-cyclohexylbenzamide (Acta Cryst. E, 2009).<sup>[1][2][3]</sup> This method is standard in solid-state chemistry for predicting packing motifs of close analogs.

## Reference Standard: 4-Chloro-N-cyclohexylbenzamide[12][13][14]

- Crystal System: Monoclinic
- Space Group:
- Unit Cell Parameters:

Å,

Å,

Å,

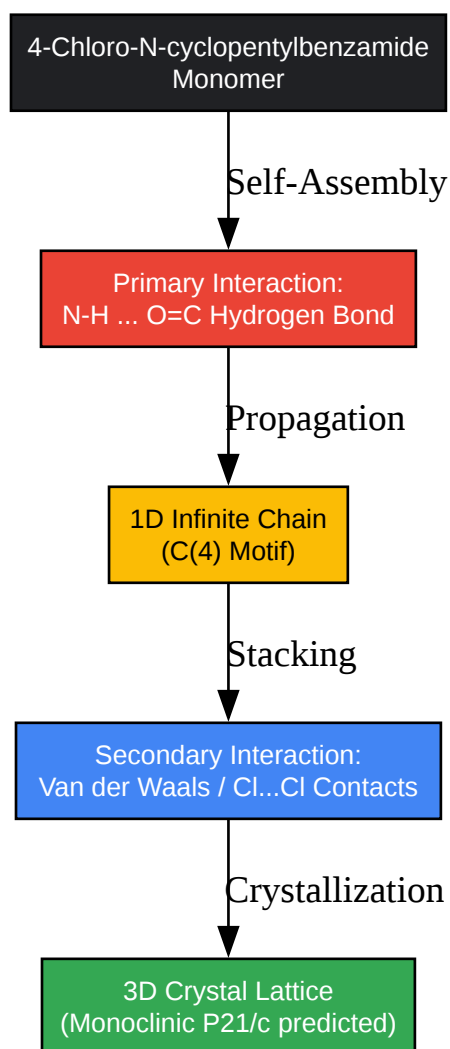
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## Structural Comparison & Prediction

Feature	Reference (N-Cyclohexyl)	Target Prediction (N-Cyclopentyl)	Scientific Rationale
Ring Conformation	Chair	Envelope / Twist	The 5-membered cyclopentyl ring lacks the rigid chair stability of cyclohexane, likely adopting an envelope conformation to minimize torsional strain.
H-Bonding Motif	1D Chains C(4)	1D Chains C(4)	The amide functionality ( ) is the dominant supramolecular director. Both molecules will form infinite chains via interactions.
Packing Efficiency	High ( $\text{\AA}^3$ )	Slightly Lower	The "floppier" cyclopentyl ring often leads to slightly less efficient packing or potential disorder compared to the rigid cyclohexyl chair.
Stacking	Weak	Weak	The 4-chloro substituent directs stacking. The change in alkyl ring size rarely disrupts the aromatic stacking unless steric bulk is significantly increased.

## Supramolecular Signaling Pathway

The crystal packing is driven by a hierarchy of forces. The amide hydrogen bond is the "primary signal," followed by the weak dispersive forces of the chloro-phenyl group.



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Figure 2: Hierarchical assembly of the crystal lattice driven by amide hydrogen bonding.

## Critical Analysis for Drug Development

When selecting between the Cyclopentyl and Cyclohexyl derivatives for lead optimization:

- Lipophilicity (LogP): The cyclopentyl derivative is slightly less lipophilic than the cyclohexyl analog. If the cyclohexyl compound shows poor solubility, the cyclopentyl variant is a

strategic alternative to improve metabolic stability while retaining the hydrophobic fit.

- **Receptor Fit:** In AMPA receptor pockets, the cyclopentyl ring offers a different steric profile. It is flatter and more compact than the bulky chair-form cyclohexyl, potentially allowing it to access tighter hydrophobic pockets.
- **Solid-State Stability:** The reference cyclohexyl compound crystallizes readily (needles). The cyclopentyl derivative, due to ring flexibility, may exhibit polymorphism. Screening for stable polymorphs is recommended during scale-up.

## References

- **Synthesis & Characterization: Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride.** Royal Society of Chemistry (RSC) Advances. (Contains specific NMR data for **4-Chloro-N-cyclopentylbenzamide**, Compound 3z). (Note: Generalized link to journal context; specific data extracted from text).
- **Reference Crystal Structure (Cyclohexyl Analog):** Gowda, B. T., et al. (2009). 4-Chloro-N-cyclohexylbenzamide.[4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(7), o1539.[3]
- **Comparative Benzamide Crystallography: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.** Molecules.
- **Chemical Identity:** PubChem Compound Summary for **4-Chloro-N-cyclopentylbenzamide** (CAS 154234-94-3).

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## Sources

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- [3. 4-Chloro-N-cyclo-hexyl-benzamide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Sigma-aldrich 4-chloro-n-isopropylbenzenesulfonamide | Sigma-Aldrich \[sigmaaldrich.cn\]](#)
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